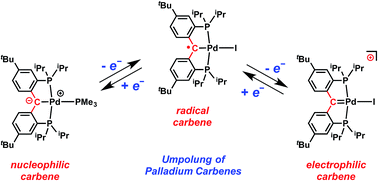Redox-induced umpolung of transition metal carbenes†
Chemical Science Pub Date: 2015-09-25 DOI: 10.1039/C5SC02859K
Abstract
Metal carbene complexes have been at the forefront of organic and organometallic synthesis and are instrumental in guiding future sustainable chemistry efforts. While classical Fischer and Schrock type carbenes have been intensely studied, compounds that do not fall within one of these categories have attracted attention only recently. In addition, applications of carbene complexes rarely take advantage of redox processes, which could open up a new dimension for their use in practical processes. Herein, we report an umpolung of a nucleophilic palladium carbene complex, [{PC(sp2)P}tBuPd(PMe3)] ({PC(sp2)P}tBu = bis[2-(di-iso-propylphosphino)-4-tert-butylphenyl]methylene), realized by successive one-electron oxidations that generated a cationic carbene complex, [{PC(sp2)P}tBuPdI]+, via a carbene radical, [{PC˙(sp2)P}tBuPdI]. An EPR spectroscopic study of [{PC˙(sp2)P}tBuPdI] indicated the presence of a ligand-centered radical, also supported by the results of reactions with 9,10-dihydroanthracene and PhSSPh. The cationic carbene complex shows electrophilic behavior toward nucleophiles such as NaH, pTolNHLi, PhONa, and PMe3, resulting from an inversion of the electronic character of the Pd–Ccarbene bond in [{PC(sp2)P}tBuPd(PMe3)]. The redox induced umpolung is reversible and unprecedented.


Recommended Literature
- [1] A selective fluorescent probe for thiols based on α,β-unsaturated acyl sulfonamide†
- [2] Dynamic calorimetry and XRD studies of the nematic and twist-bend nematic phase transitions in a series of dimers with increasing spacer length†
- [3] Ultra-sensitive diagnosis of orthotopic patient derived hepatocellular carcinoma by Fe@graphene nanoparticles in MRI†
- [4] Achieving highly efficient and selective cesium extraction using 1,3-di-octyloxycalix[4]arene-crown-6 in n-octanol based solvent system: experimental and DFT investigation†
- [5] Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol†
- [6] A portable oligonucleotide-based microfluidic device for the detection of VEGF165 in a three-step suspended-droplet mode†
- [7] Microfluidic strategy for rapid and high-quality control of crystal morphology of explosives
- [8] Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines†
- [9] Comparison of secondary organic aerosol generated from the oxidation of laboratory precursors by hydroxyl radicals, chlorine atoms, and bromine atoms in an oxidation flow reactor†
- [10] Interaction of alloys and intermetallic compounds obtained by mechanochemical methods with hydrogen

Journal Name:Chemical Science
Research Products
-
CAS no.: 143317-90-2
-
CAS no.: 102185-16-0
-
CAS no.: 175069-96-2









